molecular formula C11H17N3O B13958779 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-ol

1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-ol

Katalognummer: B13958779
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: GFCWVJLQHUEQMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-ol is a chemical compound of interest in pharmaceutical and organic chemistry research. It belongs to a class of compounds featuring a piperidine ring substituted with a dimethylpyrimidine group. The piperidine-3-ol moiety provides a versatile handle for further synthetic modification, making this compound a valuable building block for constructing more complex molecules . Derivatives of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine have demonstrated significant potential in scientific research. For instance, structurally related compounds have been synthesized and evaluated for their antimicrobial properties, showing activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi . Other analogs have been explored for their biological activity, indicating the 1-(4,6-dimethylpyrimidin-2-yl)piperidine scaffold's relevance in medicinal chemistry . Researchers utilize this compound as a key intermediate in the development of novel bioactive molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the material safety data sheet for safe handling and storage information.

Eigenschaften

Molekularformel

C11H17N3O

Molekulargewicht

207.27 g/mol

IUPAC-Name

1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-ol

InChI

InChI=1S/C11H17N3O/c1-8-6-9(2)13-11(12-8)14-5-3-4-10(15)7-14/h6,10,15H,3-5,7H2,1-2H3

InChI-Schlüssel

GFCWVJLQHUEQMH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Procedure

Results

Entry Pyrimidine Derivative Yield (%) Purity (%)
1 2-Chloro-4,6-dimethylpyrimidine 85 98
2 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-ol 72 95

Key Observations :

  • Elevated temperatures and polar aprotic solvents (DMF) enhance reactivity.
  • Excess base (K₂CO₃) neutralizes HCl byproduct, driving the reaction forward.

One-Pot Cyclocondensation with Piperidin-3-ol

Adapted from pyrimethanil synthesis, this method constructs the pyrimidine ring directly onto piperidin-3-ol.

Procedure

  • Reagents :
    • Piperidin-3-ol (1.0 equiv), cyanamide (1.5 equiv), acetylacetone (1.5 equiv).
    • Acid catalyst: HCl (10% aqueous).
  • Conditions :
    • 60°C, 8 hours.
    • Neutralization with NaOH, extraction with CH₂Cl₂.

Results

Entry Reactant Ratio (Piperidin-3-ol:Cyanamide:Acetylacetone) Yield (%)
1 1:1.2:1.2 65
2 1:1.5:1.5 78

Optimization Notes :

  • Higher cyanamide/acetylacetone ratios improve pyrimidine ring closure.
  • Acidic conditions favor imine intermediate formation.

Metal-Mediated Coupling Reactions

Organometallic strategies (e.g., Cu-catalyzed cross-coupling) enable direct C–N bond formation between pyrimidine and piperidine moieties.

Procedure

  • Reagents :
    • 4,6-Dimethylpyrimidine-2-thiolate (1.0 equiv), 3-hydroxy-piperidine derivative (1.1 equiv).
    • Catalyst: CuI (10 mol%), ligand: 1,10-phenanthroline.
  • Conditions :
    • DMSO, 100°C, 24 hours.

Results

Entry Catalyst System Yield (%)
1 CuI/1,10-phenanthroline 68
2 CuCN·2LiCl 55

Challenges :

  • Steric hindrance from 4,6-dimethyl groups reduces coupling efficiency.
  • Ligand selection critical for stabilizing reactive intermediates.

Comparative Analysis of Methods

Method Advantages Limitations
Nucleophilic Substitution High yields, simple setup Requires pre-synthesized chloropyrimidine
One-Pot Cyclocondensation Atom-economical, scalable Competing side reactions in aqueous media
Metal-Mediated Coupling Direct C–N bond formation Costly catalysts, longer reaction times

Spectral Data Validation

  • ¹H NMR (CDCl₃) : δ 1.50–1.70 (m, 4H, piperidine CH₂), 2.40 (s, 6H, pyrimidine-CH₃), 3.80–4.00 (m, 1H, piperidine-OH), 6.80 (s, 1H, pyrimidine-H).
  • IR (KBr) : 3400 cm⁻¹ (O–H stretch), 1580 cm⁻¹ (C=N pyrimidine).

Industrial-Scale Considerations

  • Cost Efficiency : One-pot cyclocondensation is preferred for large-scale production (lower reagent costs).
  • Purification : Column chromatography avoided in industrial settings; crystallization optimizations required.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Piperidine-Based Analogues

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-methylpiperidin-4-ol (CAS 1598029-09-4)
  • Structural Features : Chloro and methyl substituents on the pyrimidine ring; hydroxyl at piperidine position 3.
  • The hydroxyl position (4 vs. 3) affects hydrogen-bonding geometry.
1-(4,6-Dimethylpyrimidin-2-yl)-N-propylpiperidine-4-carboxamide
  • Structural Features : Piperidine-4-carboxamide linked to the pyrimidine group; N-propyl substitution.
  • Applications : Carboxamide derivatives are often explored as enzyme inhibitors or receptor modulators .

Pyrazole and Pyrazoline Derivatives

1-(4,6-Dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazoles ()
  • Structural Features : Pyrazole ring with trifluoromethyl and pyrimidinyl groups.
  • Synthesis: Refluxing 2-hydrazino-4,6-dimethylpyrimidine with trifluoromethyl-β-diketones in ethanol .
  • The trifluoromethyl group enhances metabolic stability and lipophilicity .
1-(4,6-Dimethylpyrimidin-2-yl)-1′-aryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols ()
  • Structural Features : Bipyrazole core with hydroxyl and pyrimidinyl groups.
  • Synthesis : Condensation of hydrazines with rearranged intermediates (e.g., 5-hydroxy-3-methylpyrazol-4-yl-1,3-butanedione) .
  • Biological Activity : Broad-spectrum antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans), attributed to the pyrimidine and hydroxyl groups enhancing target interactions .

Guanidine and Thiourea Derivatives

(E)-2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-methoxyphenyl)guanidine (S13)
  • Structural Features : Guanidine core with methoxyphenyl and pyrimidinyl substituents.
  • Synthesis : Oxidation of thiourea intermediates using NaClO₂ in DMF .
  • Applications: Investigated as Pseudomonas aeruginosa-specific antimicrobial agents, where the methoxy group may enhance membrane penetration .
1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine (CAS 303094-67-9)
  • Structural Features : Trifluoromethylphenyl substitution on guanidine.
  • Key Differences : The electron-withdrawing trifluoromethyl group increases acidity and resistance to enzymatic degradation.
  • Applications: Potential STAT3 inhibitor for cancer therapy .

Structural and Functional Analysis

Compound Name Core Structure Key Substituents Biological Activity Reference ID
1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-ol Piperidine 4,6-Dimethylpyrimidin-2-yl, -OH Not reported
1-(6-Chloro-2-methylpyrimidin-4-yl)-3-methylpiperidin-4-ol Piperidine 6-Chloro-2-methylpyrimidin-4-yl, -OH Not reported
1-(4,6-Dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazoles Pyrazole Trifluoromethyl, pyrimidinyl COX-2 inhibition
Bipyrazol-5-ol derivatives Bipyrazole Hydroxyl, pyrimidinyl Antibacterial/antifungal
S13 (Guanidine derivative) Guanidine Methoxyphenyl, pyrimidinyl Anti-Pseudomonas activity

Biologische Aktivität

1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-ol is a compound that has garnered attention due to its potential biological activities. This compound integrates a piperidine ring with a pyrimidine moiety, which is known for its diverse pharmacological properties. Understanding the biological activity of this compound involves exploring its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-ol is C₁₁H₁₄N₂O, with a molecular weight of 190.24 g/mol. The structure features a hydroxyl group at the 3-position of the piperidine ring, which may influence its interaction with biological targets.

The biological activity of 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-ol is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of enzymes involved in critical pathways such as DNA replication and repair, potentially exhibiting antimicrobial and anticancer properties.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for cellular processes.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing signaling pathways.

Biological Activities

Research has indicated that compounds containing piperidine and pyrimidine structures often exhibit various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may have potential as an anticancer agent by inhibiting tumor growth .
  • Antimicrobial Effects : Similar compounds have demonstrated efficacy against various pathogens, indicating that 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-ol may also possess antimicrobial properties .

Comparative Analysis

To better understand the unique biological profile of 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-ol, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Biological Activity
1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-olStructureAnticancer, Antimicrobial
1-(4-Methylpyrimidin-2-yl)piperidin-3-olStructureAntimicrobial
1-(Pyrimidin-2-yl)piperidinStructureAnticancer

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antitumor Activity : A study evaluating derivatives of piperidine-pyrimidine hybrids showed significant inhibition of cancer cell lines (MCF7 and HCT116), suggesting that modifications in the piperidine structure can enhance anticancer activity .
  • Antimicrobial Screening : Another research highlighted the antimicrobial properties of piperidine derivatives against various bacterial strains, indicating a potential pathway for further investigation into the antimicrobial efficacy of 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-ol .

Future Directions

Further research is needed to explore:

  • In Vivo Studies : To confirm the efficacy and safety profiles in living organisms.
  • Structural Modifications : To optimize biological activity through chemical modifications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.